molecular formula C11H11NS B1456070 2-Cyclobutyl-1,3-benzothiazole CAS No. 1279123-46-4

2-Cyclobutyl-1,3-benzothiazole

Cat. No. B1456070
M. Wt: 189.28 g/mol
InChI Key: SDVSGZYYDRMSJJ-UHFFFAOYSA-N
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Description

2-Cyclobutyl-1,3-benzothiazole is a research chemical compound with the molecular formula C11H11NS . It has a molecular weight of 189.28 .


Molecular Structure Analysis

Benzothiazole derivatives have been studied using density functional theory calculations. The optimized geometry, geometrical parameters, and vibrational spectra were analyzed . The charge distribution diagrams, such as FMO (HOMO-LUMO), energies of HOMO-LUMO, polarizability, hyperpolarizability, MESP, and density of states, were calculated .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Cyclobutyl-1,3-benzothiazole are not detailed in the available literature, benzothiazole derivatives have been involved in various reactions. For instance, a new route to synthesize benzothiazoles via cyclization of 2-aminothiophenols with CO2 has been reported .


Physical And Chemical Properties Analysis

2-Cyclobutyl-1,3-benzothiazole has a molecular weight of 189.28 and a molecular formula of C11H11NS . More specific physical and chemical properties are not available in the current literature.

Scientific Research Applications

1. Anti-Tubercular Compounds

  • Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
  • Results or Outcomes: The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .

2. Anticancer and Antiinflammatory Agents

  • Summary of Application: Novel benzothiazole derivatives, including 2-Cyclobutyl-1,3-benzothiazole, have been synthesized and evaluated as potential anticancer and antiinflammatory agents. These compounds have shown promise due to their distinctive structures and broad spectrum of biological effects .
  • Results or Outcomes: The active compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (compound B7) significantly inhibited the proliferation of A431, A549 and H1299 cancer cells, decreased the activity of IL-6 and TNF-α, and hindered cell migration .

3. Antidiabetic Agents

  • Summary of Application: Benzothiazole derivatives, including 2-Cyclobutyl-1,3-benzothiazole, have been studied for their potential antidiabetic properties .
  • Methods of Application: The compounds were synthesized and then tested for their ability to inhibit key enzymes involved in the metabolism of glucose .
  • Results or Outcomes: The benzothiazole derivatives showed promising results in inhibiting these enzymes, suggesting potential for future development as antidiabetic agents .

4. Antioxidant Agents

  • Summary of Application: 2-Cyclobutyl-1,3-benzothiazole and other benzothiazole derivatives have been evaluated for their antioxidant properties .
  • Methods of Application: The antioxidant properties of these compounds were assessed using various in vitro assays .
  • Results or Outcomes: The benzothiazole derivatives exhibited significant antioxidant activity, indicating their potential use as antioxidant agents .

5. Antimicrobial Agents

  • Summary of Application: Benzothiazole derivatives, including 2-Cyclobutyl-1,3-benzothiazole, have been studied for their potential antimicrobial properties .
  • Methods of Application: The compounds were synthesized and then tested for their ability to inhibit key microbes .
  • Results or Outcomes: The benzothiazole derivatives showed promising results in inhibiting these microbes, suggesting potential for future development as antimicrobial agents .

6. Anti-Convulsant Agents

  • Summary of Application: 2-Cyclobutyl-1,3-benzothiazole and other benzothiazole derivatives have been evaluated for their anti-convulsant properties .
  • Methods of Application: The anti-convulsant properties of these compounds were assessed using various in vitro assays .
  • Results or Outcomes: The benzothiazole derivatives exhibited significant anti-convulsant activity, indicating their potential use as anti-convulsant agents .

Safety And Hazards

While specific safety and hazard information for 2-Cyclobutyl-1,3-benzothiazole is not available, benzothiazole has been noted to have potential health effects. Inhaling sufficient quantities may cause methemoglobinemia, a temporary condition that reduces the ability of blood to carry oxygen. Skin contact may cause an allergic skin reaction in susceptible individuals. Eye contact may be irritating .

Future Directions

Benzothiazole derivatives have been highlighted for their potential activity against several infections, and recent synthetic developments have been made . The future development trend and prospect of the synthesis of benzothiazoles are anticipated .

properties

IUPAC Name

2-cyclobutyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NS/c1-2-7-10-9(6-1)12-11(13-10)8-4-3-5-8/h1-2,6-8H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVSGZYYDRMSJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclobutyl-1,3-benzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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